molecular formula C13H15NO4 B1367229 (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate CAS No. 98854-91-2

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

Cat. No. B1367229
CAS RN: 98854-91-2
M. Wt: 249.26 g/mol
InChI Key: YDGRSOXTMWVLOJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate” is a chemical compound that is part of the class of compounds known as tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .


Synthesis Analysis

The synthesis of tertiary butyl esters, such as “®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate”, has been developed using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds is more efficient, versatile, and sustainable compared to the batch process .


Molecular Structure Analysis

The molecular weight of “®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate” is 291.35 . The IUPAC name for this compound is benzyl 2-(((tert-butoxy)carbonyl)amino)but-3-enoate .


Chemical Reactions Analysis

The Grignard reaction is an organometallic chemical reaction in which carbon alkyl, allyl, vinyl, or aryl magnesium halides (Grignard reagent) are added to the carbonyl groups of either an aldehyde or ketone under anhydrous conditions . This reaction is important for the formation of carbon-carbon bonds .

Scientific Research Applications

Asymmetric Synthesis

  • Enantioselective Synthesis : Research demonstrates the utilization of related compounds in the stereoselective synthesis of β-amino acid derivatives, highlighting their potential in creating enantiomerically pure compounds (Davies, Fenwick, & Ichihara, 1997).
  • Chiral Synthesis : The compound's derivatives have been used in the asymmetric synthesis of complex molecular structures, showcasing their role in chiral chemistry (Bull et al., 2002).

Heterocyclic and Peptide Chemistry

  • Heterocyclic Systems Synthesis : Derivatives of the compound were employed to create various heterocyclic systems, indicating its versatility in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
  • Peptide Derivative Synthesis : In medicinal chemistry, derivatives have been used for creating potent inhibitors in enzyme assays, revealing its significance in developing therapeutic agents (Royo et al., 2015).

Catalysis and Enzymatic Reactions

  • Catalytic Applications : Its analogs have been explored in catalytic asymmetric hydrogenation, contributing to the development of new catalytic methods (Imamoto et al., 2012).
  • Biocatalysis : Derivatives have been used in biocatalytic reductions, highlighting its role in environmentally friendly synthesis approaches (Stueckler et al., 2010).

Structural and Molecular Studies

  • Molecular Structure Analysis : Studies involving the compound's derivatives contribute to our understanding of molecular geometries and spectroscopic properties, aiding in the characterization of similar compounds (Koca et al., 2014)

Mechanism of Action

In the Grignard reaction, the carbon attached to magnesium acts as a nucleophile and attacks the electrophilic carbon atom in the polar bond of a carbonyl group . The addition of the Grignard reagent to the carbonyl group typically proceeds through a six-membered ring transition state .

properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGRSOXTMWVLOJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C=C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508737
Record name Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

CAS RN

98854-91-2
Record name Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Reactant of Route 2
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.